1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
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Overview
Description
1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The process may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and chloroacetic acid.
Introduction of the piperazine ring: The benzo[d]thiazole core is then reacted with piperazine to form the piperazinyl derivative.
Attachment of the methylsulfonylphenyl group: Finally, the phenyl group with the methylsulfonyl substituent is introduced through a coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzo[d]thiazole ring can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the sulfonyl group, resulting in a phenol derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzo[d]thiazole-2-carboxylic acid derivatives.
Reduction: Phenol derivatives.
Substitution: Piperazine derivatives with different substituents.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one
Uniqueness: This compound is unique due to its specific combination of functional groups and molecular structure, which may confer distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-12-16(2)21-19(13-15)29-22(23-21)25-10-8-24(9-11-25)20(26)14-17-4-6-18(7-5-17)30(3,27)28/h4-7,12-13H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIADFIHNJHXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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